Journal Name:ACS Photonics
Journal ISSN:2330-4022
IF:7.077
Journal Website:http://pubs.acs.org/journal/apchd5
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:649
Publishing Cycle:
OA or Not:Not
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI: 10.1134/s0036024423070300
AbstractFundamentals of cluster variation (CV) are developed for locally heterogeneous spatially distributed systems. The theory is based on the principles of homogeneous CV in which all variants of the location of the basis cluster on a heterogeneous lattice are additionally considered when it is translated over the system. The structure of the statistical sum of homogeneous CV is shown to remain upon moving to a heterogeneous or homogeneous spatially distributed lattice. However, cofactors of the statistical sum, which previously corresponded to homogeneous clusters, must now consider all arrangements of heterogeneous sites inside each cluster. The general approach is to use a layered structure of the transitional region with variable density between vapor and fluid on a planar square lattice. Explicit expressions for a heterogeneous statistical sum of the transitional region are given on the basis of a 3 × 3 cluster. Using a 2 × 2 cluster, it is shown how an explicit equation for the equilibrium particle distribution in the transitional region can be obtained from the heterogeneous statistical sum. A gradual increase in the size of the m × n basis cluster in the transitional region converges to the exact solution.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI: 10.1134/s0036024423070233
AbstractIn this paper, the effects of temperature, organic solvents (benzene and toluene) and halogen salts on the electric conductivity of the four kinds of quaternary ammonium salt-type AlCl3 ionic liquids, including phenyltrimethylammonium chloride, benzyltrimethylammonium chloride, benzyltriethylammonium chloride, benzyltributylammonium chloride, and tetramethylammonium chloride, were studied. The experimental results showed that the conductivity of each ionic liquid system tested rises with increasing temperature. Among all the tested systems, the TMPAC-AlCl3 system shows the highest conductivity and lowest value of apparent activation energy calculated according to the Arrhenius equation of 19.29 kJ/mol. The addition of benzene (or toluene or ethylbenzene) to ionic liquids induces a considerable increase of the electric conductivity in mixed systems with a rising volume fraction of benzene (or toluene or ethylbenzene), and then when each kind of mixed system has about 50 vol % of benzene (or toluene or ethylbenzene), its electric conductivity generally reaches the highest value of 14.5 mS/cm. Among all of the alkaline halides tested, the solubility of LiCl in TMPAC-AlCl3 has the highest value, which has a maximum value of approximately 50 g L‒1. At temperatures above 60°C, the electrolyte containing 2 g LiCl has the highest conductivity of 7.45 mS/cm, when the concentration of LiCl in the electrolyte is close to saturation.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI: 10.1134/s0036024423070099
AbstractA new design in efficient sorbents for the removal of trace Cd2+ ions from water were proposed: nanofibers grafted with 2-hydroxypropyl methacrylate (2-HPMA)–methyl methacrylate (MMA) monomer mixtures that have a strong affinity to the contaminants. For this purpose, poly(ethylene terephthalte) (PET) were grafted using a mixture of monomers with the help of benzoyl peroxide (Bz2O2)–4,4-azobis-4-cyano-valeric acid (ACV) initiators. The best grafting conditions were determined (PET = 0.3 g, [monomer] = (40% MMA/60% 2-HPMA (wt %)) = 0.2 M, [initiator] = ([ACV]/[Bz2O2]) = (0.003/0.001) M, t = 50 min, T = 90°C). The best electrospinning conditions were obtained in the mixture (TFA/DMF = 1/3). Grafted nanofibers were used to adsorb Cd2+ ions using batch method. Adsorption data was in good agreement with the Freundlich isotherm model and Pseudo-second-order kinetic model. These results indicated that the adsorption process is multilayered, heterogeneous and chemical. It was found from the results of thermodynamic parameters the process is endothermic, spontaneous and is associated with increasing entropy. Adsorption of Cd2+ ions was investigated by grafted nanofibers in industrial effluents of “Charmshar industrial water” and “Ghods industrial town.” The performance of nanofibers after five adsorption-desorption was appropriate and acceptable.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI: 10.1134/s0036024423070208
AbstractThe incomplete diagonalization of a Dirac Hamiltonian in the basis of the states of an unperturbed atom is used to obtain solutions to the Dirac equation for a hydrogen atom in a constant uniform magnetic field and a wide range of changes in strength. The resulting finite expressions for the matrix elements of the perturbation operator of an arbitrary hydrogen-like atom are used to estimate the action of operators in minimizing the energy dispersion functional. The approach allows precise estimates of the energy of the ground state and values of the energies of transition that are in good agreement with results from earlier studies. It is shown that the proposed technique for minimizing the energy dispersion functional allows the incomplete diagonalization of operators for an arbitrarily chosen block of target states, provided that the initial approximation is correct.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI: 10.1134/s0036024423070336
AbstractIn this work, the isothermal dissolution equilibrium method was used to investigate the solid-liquid equilibrium of the quaternary system NaBr–KBr–CaBr2–H2O at 273.15 K. The isothermal solubility of three bromides in aqueous solution was measured, and the dry salt phase diagram and water diagram were constructed. The determination results indicate that the system is a simple co-saturation type, and the equilibrium crystals are all simple salts. The isothermal phase diagram of the quaternary system NaBr–KBr–CaBr2–H2O at 273.15 K contains three isothermal dissolution lines intersecting at an invariant point. The saturated salts at this point are: NaBr⋅2H2O, KBr, and CaBr2⋅6H2O. The entire phase space of the dry salt phase diagram is divided into three parts by three isotherms, that is, the crystalline region of NaBr⋅2H2O that occupies most, the larger crystalline region of KBr and the narrow crystalline region of CaBr2⋅6H2O. The invariant point characteristics of the system at different temperatures were compared, and the Pitzer model was used to theoretically predict the isothermal solubility of the quaternary system at 273.15 K. Since the selected parameters in the calculation program come from the temperature correlation equation reported in the literature, the reliability of the parameters is relatively strong. The predicted value of solubility has a small deviation from the experimental value, and the result proves that the reliability of the experimental data is strong. The results of the phase equilibrium study not only reveal the dissolution and crystallization rules of bromine salts in the brine of oil and gas fields in the Sichuan Basin, but also verify the applicability of the Pitzer model in predicting the solubility of low-temperature bromine-containing system.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-06-06 , DOI: 10.1134/s0036024423050242
AbstractThe authors summarize results from calculations using the density functional theory for atoms and small silver clusters on surfaces of nanostructured cerium(IV) oxide, along with the adsorption and transformations of O2 and CO molecules on these systems. Stoichiometric Ce21O42, which has {100} and {111} nanofacets with adsorption centers containing four and three oxygen atoms, is used to model surfaces of cerium oxide. It is shown the O4-center is a center of the selective adsorption of metal atoms. A silver atom on an O3‑center is less stable but it shows a greater ability to activate an O2 molecule. Results from calculations on the {100} and {111} faces of Ce21O42 nanoparticles are compared to data for infinite CeO2(100) and CeO2(111) surfaces. The efficiency of Ag/Ce21O42 atomic complexes is shown in the oxidation of carbon monoxide.Keywords:cerium oxidesilveradsorptionCO oxidationdensity functional theory
ACS Photonics ( IF 7.077 ) Pub Date: 2023-06-06 , DOI: 10.1134/s0036024423050175
AbstractAmmonia borane (AB, NH3BH3) has received much attention as a hydrogen storage material because of its high hydrogen content (19.6 wt %), low molecular weight, high solubility, high stability and non-toxicity. However, the rate of hydrogen release from AB in pure water is slow, so the development of catalysts has been a hot topic of research. A variety of high-performance catalysts have been developed to catalyze the hydrolysis of AB, but the oxidation and agglomeration of transition metals has affected their activity and stability. Metal oxides have attracted the interest of researchers as catalysts to solve this problem and various metal oxides have been developed to catalyze hydrogen production from AB hydrolysis. Therefore, a systematic analysis and summary of metal oxide-based catalysts can provide a better understanding of the development and guide for subsequent research. This review summarizes the progress of research on metal oxide-based catalysts, which is divided into two main categories: carbon-free support catalysts and carbon-based support catalysts. We emphasized on preparation methods, compositional structures, methods for performance optimization and hydrolysis mechanisms of catalysts. In addition, perspective of metal oxide catalysts are provided based on current research.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-06-06 , DOI: 10.1134/s0036024423050291
AbstractFirst-principles method is performed to investigate the structural, elastic, mechanical, electronic, and optical characteristics of the tetragonal chalcopyrite phase CuGaSe2 in the pressure range from 0 to 10 GPa. The results show that the calculated lattice constant, elastic constants and bandgap agreed well with the results of the experiments and the other calculations at ambient pressure. Meanwhile, the pressure dependence of the electronic band structure, density of states and partial density of states of CuGaSe2 were presented. According to our work, we found that the optical properties of CuGaSe2 undergo a blue shift with increasing pressure.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-04-28 , DOI: 10.1134/s0036024423040209
AbstractIn this paper, the catalysts of copper and zinc components supported on Al2O3–ZrO2 composite carriers were prepared by co-precipitation method. The catalytic performance of the catalysts in the dehydrogenation reaction of 2-butanol was tested. The effects of Al/Zr ratio on the catalytic performance were investigated. The catalysts were characterized by EDS-mapping, XRD, and H2-TPR. The results showed that the addition of an appropriate amount of zirconium component to CuO–ZnO–Al2O3 catalyst helped to disperse CuO species, lower its reduction temperature and improve its reduction characteristics. At 260°C and H2 : N2 = 8 : 95 (v/v), the conversion of 2-butanol could reach 95% and the selectivity of methyl ethyl ketone was 78% when CuO : ZnO : Al2O3 : ZrO2 in the catalyst was 1 : 1 : 0.06 : 0.5 (apparent molar ratio).
ACS Photonics ( IF 7.077 ) Pub Date: 2023-04-28 , DOI: 10.1134/s003602442304026x
AbstractMCM-22 particles and molybdenum trioxide (MoO3) were prepared by hydrothermal method. MoO3 and iron oxide (Fe3O4) were loaded onto MCM-22 via wet inoculation. The prepared samples were used to removal metronidazole as one of the most widely used antibiotics from the solution media. The photocatalytic degradation of metronidazole was investigated by catalysts prepared in a batch reactor. The results revealed that Fe3O4/MoO3/MCM-22 catalyst with weight percentage of 0.25 : 1 : 1 had better efficiency in metronidazole removal. The response surface methodology (RSM) with Box Behnken design (BBD) with four variables was used to investigate the relationship between the obtained responses and process variables as well as to optimize the combinations with Design Expert software. The effects of time (min), pH, concentration of metronidazole (mg/L), Fe3O4/MoO3/MCM-22 catalyst with the weight percentage of 0.25 : 1 : 1 were evaluated at three levels. The software had the achieving the highest degradation efficiency of 99.98%, in optimal conditions with catalyst mass of 18.17 mg, time of 62.74 min, metronidazole concentration of 32 mg/L, and pH of 8.88. Also, isothermal studies indicated that the Tempkin equation with the highest correlation coefficient of 0.9479 had the highest agreement with the experimental data. The kinetic results demonstrated that the degradation of metronidazole by Fe3O4/MoO3/MCM-22 catalyst with a weight percentage of 0.25 : 1 : 1 with a pseudo-second order kinetic model was well described.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.80 | 29 | Science Citation Index Expanded | Not |
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